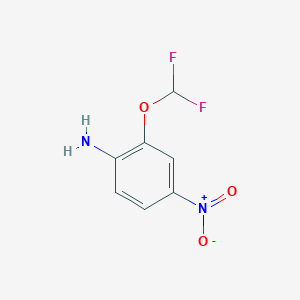

2-(Difluoromethoxy)-4-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O3/c8-7(9)14-6-3-4(11(12)13)1-2-5(6)10/h1-3,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPKGVHPTPDQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-06-2 | |

| Record name | 2-(difluoromethoxy)-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-(Difluoromethoxy)-2-nitroaniline

An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)-2-nitroaniline

Introduction

4-(Difluoromethoxy)-2-nitroaniline is a critical chemical intermediate, primarily recognized for its role as a building block in the synthesis of pharmacologically active compounds.[1][2][3][4] Its molecular architecture, featuring a difluoromethoxy group (-OCHF₂), a nitro group (-NO₂), and an aniline core, imparts unique chemical characteristics that are leveraged in advanced organic synthesis and drug discovery.[3] The incorporation of the difluoromethoxy moiety is a well-established strategy in medicinal chemistry to enhance crucial drug properties such as metabolic stability, lipophilicity, and target binding affinity.[1]

This technical guide provides a comprehensive examination of the core . It is designed for researchers, scientists, and drug development professionals, offering not only consolidated data but also the underlying experimental methodologies and scientific rationale essential for its effective application in a laboratory setting.

Core Molecular and Physicochemical Properties

A precise understanding of the fundamental properties of a compound is the cornerstone of successful process development, reaction optimization, and formulation. The key molecular and physical constants for 4-(Difluoromethoxy)-2-nitroaniline are summarized below.

| Property | Value | Source(s) |

| CAS Number | 97963-76-3 | [1][3][5] |

| Molecular Formula | C₇H₆F₂N₂O₃ | [1][3][5][6] |

| Molecular Weight | 204.13 g/mol | [1][3][5][6] |

| Appearance | Light yellow to yellow solid | [4][5][6] |

| Boiling Point | 330.0 ± 37.0 °C (Predicted) | [2][5][6] |

| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [2][5][6] |

| pKa | -0.74 ± 0.10 (Predicted) | [2][5][6][7] |

| Storage | Store at room temperature in a dark place under an inert atmosphere. | [2][4][5] |

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for determining the key properties of 4-(Difluoromethoxy)-2-nitroaniline, grounded in principles of analytical chemistry.

Melting Point Determination

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline 4-(Difluoromethoxy)-2-nitroaniline is finely ground into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Causality and Scientific Integrity: A slow heating ramp is crucial to ensure thermal equilibrium between the heating block and the sample. This prevents a lag in temperature reading and allows for a precise observation of the phase transition, ensuring the recorded melting range is narrow and accurate for a pure substance.

Solubility Profile Analysis

The solubility of a compound is critical for designing reaction conditions, purification methods, and formulations. While it is known to be soluble in organic matrices, a quantitative assessment is necessary for process chemistry.[6]

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Solvent Selection: A range of relevant solvents (e.g., water, ethanol, acetone, N-methyl pyrrolidone) is selected.

-

Equilibration: An excess amount of 4-(Difluoromethoxy)-2-nitroaniline is added to a known volume of each solvent in a sealed flask.

-

Agitation: The flasks are agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solutions are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A precise aliquot of the clear supernatant is carefully removed, diluted, and analyzed using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy to determine the concentration of the dissolved compound.

-

Validation: The experiment is repeated at different time points (e.g., 24h, 48h) to confirm that the measured concentration is stable, thereby validating that equilibrium has been achieved.

Caption: Workflow for determining solubility via the shake-flask method.

Structural Elucidation and Reactivity

The chemical behavior of 4-(Difluoromethoxy)-2-nitroaniline is dictated by its distinct functional groups.

-

Difluoromethoxy Group (-OCHF₂): This group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms.[6] This inductive effect reduces the electron density of the aromatic ring and significantly decreases the basicity of the aniline amino group.[6] This modulation is a key reason for its use in drug design.

-

Nitro Group (-NO₂): The nitro group is also a powerful electron-withdrawing group and is the primary site for chemical transformation. It can be readily reduced to an amino group (NH₂) using standard methods like catalytic hydrogenation (e.g., with Pd/C catalyst).[1][3] This transformation is a pivotal step in the synthesis of more complex molecules, such as the aforementioned 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[1][4][5]

-

Amino Group (-NH₂): While its basicity is reduced, the amino group can still undergo typical reactions like acylation and alkylation, allowing for further derivatization.[3]

The overall synthesis pathway often starts from 4-nitrophenol, illustrating the sequential introduction of these key functional groups.

Caption: General synthetic pathway to 4-(Difluoromethoxy)-2-nitroaniline.

Safety and Handling

Proper handling is essential when working with substituted anilines and nitroaromatic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[8][9]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9][10]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere to maintain its quality.[2][4][5][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9][10]

Conclusion

4-(Difluoromethoxy)-2-nitroaniline is a valuable chemical intermediate whose utility is directly linked to its specific physicochemical properties. The strong electron-withdrawing nature of the difluoromethoxy and nitro groups governs its reactivity, particularly the reduced basicity of the aniline amine and the susceptibility of the nitro group to reduction. This guide consolidates the known properties and provides a framework for their experimental validation, offering researchers the foundational knowledge needed to confidently and effectively utilize this compound in synthesis and drug discovery programs.

References

-

Cas 97963-76-3, 4-Difluoromethoxy-2-nitro-aniline . LookChem. [Link]

Sources

- 1. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Buy 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 [smolecule.com]

- 4. 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3 [chemicalbook.com]

- 5. 4-Difluoromethoxy-2-nitro-aniline CAS#: 97963-76-3 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

4-(Difluoromethoxy)-2-nitroaniline molecular structure and weight

An In-depth Technical Guide to 4-(Difluoromethoxy)-2-nitroaniline: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(difluoromethoxy)-2-nitroaniline (CAS No. 97963-76-3), a key chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, physicochemical properties, and critical role as a versatile building block, particularly in the synthesis of fluorinated bioactive molecules.

Molecular Profile and Physicochemical Properties

4-(Difluoromethoxy)-2-nitroaniline is an aniline derivative characterized by a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a difluoromethoxy group (-OCHF₂).[1] The strategic placement of these functional groups dictates its unique chemical behavior and utility.

The molecular weight of 204.13 g/mol places it within an ideal range for pharmaceutical development intermediates.[2][3] Its appearance is typically a light yellow to yellow solid.[4][5]

Core Structural Identifiers

A summary of the fundamental identifiers for 4-(difluoromethoxy)-2-nitroaniline is presented below.

| Parameter | Value | Source(s) |

| IUPAC Name | 4-(difluoromethoxy)-2-nitroaniline | [2][3] |

| CAS Number | 97963-76-3 | [1][2][3] |

| Molecular Formula | C₇H₆F₂N₂O₃ | [1][2][3] |

| Molecular Weight | 204.13 g/mol | [2][3][5] |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)F)[O-])N | [2][3] |

| InChI Key | FHRVMXFZUVYVPF-UHFFFAOYSA-N | [2][3] |

Key Physicochemical Data (Predicted)

The following table outlines predicted physicochemical properties that are crucial for designing reaction conditions and purification protocols.

| Property | Predicted Value | Source(s) |

| Boiling Point | 330.0 ± 37.0 °C | [1][4][6] |

| Density | 1.470 ± 0.06 g/cm³ | [1][4][6] |

| pKa | -0.74 ± 0.10 | [1][4][6] |

Structural Visualization

The molecular structure, highlighting the spatial arrangement of its key functional groups, is depicted below.

Caption: Molecular structure of 4-(difluoromethoxy)-2-nitroaniline.

The Role of Functional Groups in Reactivity and Application

The synthetic value of 4-(difluoromethoxy)-2-nitroaniline stems from the interplay of its three functional groups:

-

Difluoromethoxy Group (-OCHF₂): This moiety is of high interest in medicinal chemistry. It acts as a bioisostere for groups like thiol, hydroxy, or amino and functions as a lipophilic hydrogen bond donor.[3] The presence of fluorine atoms significantly enhances metabolic stability and can improve a drug candidate's potency and target selectivity.[3]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution.[6] More importantly, it serves as a synthetic handle that can be readily reduced to an amino group, a critical transformation for building heterocyclic systems.

-

Amino Group (-NH₂): The basicity of the primary amine is significantly reduced by the electron-withdrawing effects of the adjacent nitro group and the para-difluoromethoxy group.[6] This modulation is key for controlling reactivity in subsequent synthetic steps.

Synthesis Pathway and Experimental Protocol

A common synthetic route to 4-(difluoromethoxy)-2-nitroaniline begins with a more accessible starting material, 4-nitrophenol.[3] The causality of this pathway is rooted in established, high-yielding transformations.

Caption: Synthetic workflow for 4-(difluoromethoxy)-2-nitroaniline.

Protocol: Synthesis from 4-Nitrophenol

This protocol is based on a described synthetic method.[3]

-

Step 1: Formation of 4-(Difluoromethoxy)nitrobenzene:

-

React 4-nitrophenol with sodium hydroxide (NaOH) in a suitable solvent to form the corresponding sodium phenoxide salt. This deprotonation increases the nucleophilicity of the oxygen atom, which is essential for the subsequent step.

-

Introduce monochlorodifluoromethane (CHClF₂) under alkaline conditions. The nucleophilic phenoxide attacks the carbon atom of CHClF₂, displacing the chloride ion to yield 4-(difluoromethoxy)nitrobenzene.

-

-

Step 2: Reduction to the Aniline:

-

While the reference mentions reducing the nitro group to an amino group, it is important to note a potential discrepancy in the description. The target molecule retains a nitro group. A more logical pathway involves starting from a precursor that is subsequently nitrated or by using a starting material where the amino group is already present or protected. However, following the reference's logic for a related transformation, a reduction step is detailed.

-

To illustrate a key reaction of this compound class, the reduction of the nitro group is a common and critical transformation. For instance, reducing the nitro group of a related precursor would typically involve reagents like hydrazine hydrate in the presence of a catalyst such as ferric oxide (Fe₂O₃) and activated carbon.[3]

-

Key Applications in Medicinal Chemistry

The primary utility of 4-(difluoromethoxy)-2-nitroaniline is as a precursor to complex heterocyclic molecules. Its most prominent application is in the synthesis of benzimidazole derivatives.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]

- 3. Buy 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 [smolecule.com]

- 4. 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3 [chemicalbook.com]

- 5. 4-Difluoromethoxy-2-nitro-aniline CAS#: 97963-76-3 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Blueprint of 4-(Difluoromethoxy)-2-nitroaniline: An In-depth Technical Guide

This guide provides an in-depth analysis of the spectral data for 4-(Difluoromethoxy)-2-nitroaniline, a key intermediate in pharmaceutical synthesis, particularly in the development of proton pump inhibitors.[1] For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of this molecule is paramount for quality control, structural elucidation, and process optimization. This document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to offer a complete spectroscopic signature of the compound.

Core Molecular and Physical Properties

4-(Difluoromethoxy)-2-nitroaniline possesses the molecular formula C₇H₆F₂N₂O₃ and a molecular weight of 204.13 g/mol .[1] It typically appears as a light yellow to yellow solid and is soluble in organic solvents.[2] The molecule's structure, featuring a difluoromethoxy group, a nitro group, and an aniline moiety on a benzene ring, gives rise to a unique and interpretable spectroscopic profile.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂N₂O₃ | [1] |

| Molecular Weight | 204.13 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| CAS Number | 97963-76-3 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-(Difluoromethoxy)-2-nitroaniline. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecule's atomic connectivity and chemical environment.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 4-(Difluoromethoxy)-2-nitroaniline is anticipated to exhibit distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (-OCHF₂) proton. The electron-withdrawing nature of the nitro group and the difluoromethoxy group significantly influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.60 - 7.80 | d | ~2.5 |

| H-5 | 7.10 - 7.30 | dd | ~8.5, ~2.5 |

| H-6 | 6.80 - 7.00 | d | ~8.5 |

| NH₂ | 5.00 - 6.00 | br s | - |

| OCHF₂ | 6.50 - 6.70 | t | ~74.0 |

Disclaimer: The ¹H NMR data is predicted and should be confirmed by experimental data.

Interpretation:

-

The aromatic protons (H-3, H-5, and H-6) will appear in the downfield region, characteristic of aromatic systems. The ortho- and para-positioning of the protons relative to the electron-withdrawing nitro and difluoromethoxy groups will dictate their specific chemical shifts.

-

The amine protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

-

A key feature is the proton of the difluoromethoxy group, which is expected to be a triplet due to coupling with the two fluorine atoms.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in 4-(Difluoromethoxy)-2-nitroaniline. The chemical shifts are influenced by the electronegativity of the attached functional groups.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 145.0 - 150.0 |

| C-2 (C-NO₂) | 135.0 - 140.0 |

| C-3 | 120.0 - 125.0 |

| C-4 (C-OCHF₂) | 150.0 - 155.0 (t) |

| C-5 | 115.0 - 120.0 |

| C-6 | 110.0 - 115.0 |

| OCHF₂ | 114.0 - 118.0 (t) |

Disclaimer: The ¹³C NMR data is predicted and should be confirmed by experimental data.

Interpretation:

-

The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-1, C-2, and C-4) will be shifted downfield.

-

The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR (Fluorine-19) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides unambiguous confirmation of the presence and electronic environment of the fluorine atoms in the difluoromethoxy group. A single signal is expected for the two equivalent fluorine atoms.

Predicted ¹⁹F NMR Spectral Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| OCHF₂ | -80 to -90 | d |

Disclaimer: The ¹⁹F NMR data is predicted and should be confirmed by experimental data.

Interpretation:

-

The chemical shift in the range of -80 to -90 ppm is characteristic of a difluoromethoxy group.

-

The signal will appear as a doublet due to coupling with the single proton of the difluoromethoxy group.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is instrumental in identifying the functional groups present in 4-(Difluoromethoxy)-2-nitroaniline. The spectrum is characterized by strong absorptions corresponding to the N-H and N-O bonds, as well as vibrations from the aromatic ring and the C-F bonds.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |

| C-O-C Stretch (Ether) | 1200 - 1300 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

Interpretation:

-

The presence of the primary amine is confirmed by the N-H stretching vibrations in the 3300-3500 cm⁻¹ region.

-

The strong absorptions for the nitro group (asymmetric and symmetric stretches) are highly characteristic and confirm its presence.

-

The strong bands in the 1000-1300 cm⁻¹ region are indicative of the C-O-C and C-F stretching vibrations of the difluoromethoxy group.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4-(Difluoromethoxy)-2-nitroaniline, further confirming its identity.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 204.13, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of the nitro group (-NO₂), resulting in a fragment at m/z = 158.

-

Loss of the difluoromethoxy group (-OCHF₂), leading to a fragment at m/z = 121.

-

Cleavage of the C-N bond of the aniline group.

-

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 4-(Difluoromethoxy)-2-nitroaniline.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 4-(Difluoromethoxy)-2-nitroaniline in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning the spectrometer to the ¹⁹F frequency.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solid-state measurement, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range. For fragmentation analysis, perform MS/MS experiments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Molecular Structure

Caption: 2D structure of 4-(Difluoromethoxy)-2-nitroaniline.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of 4-(Difluoromethoxy)-2-nitroaniline. By leveraging the complementary information obtained from NMR, IR, and MS, researchers can ensure the structural integrity and purity of this vital pharmaceutical intermediate, thereby upholding the rigorous standards of drug development and scientific research.

References

-

ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... [Link]

-

LookChem. Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline. [Link]

- Google Patents. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

-

ResearchGate. The 1 H NMR spectra of M1(A), M2 (B), M3 (C), M7 (D), and M8 (E) isolated from the urine of rats determined in CD 3 OD. [Link]

-

SpringerLink. 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. [Link]

-

ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. [Link]

-

PubChem. Pantoprazole. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). [Link]

-

SpectraBase. 5-(DIFLUOROMETHOXY)-2-[[(3,4-DIMETHOXY-2-PYRIDINYL)-METHYL]-SULFINYL]-1-H-BENZIMIDAZOLE-SODIUM. [Link]

-

Automated Topology Builder. 4-Nitroaniline. [Link]

-

ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

-

NIST WebBook. Benzenamine, 4-methoxy-2-nitro-. [Link]

-

SpectraBase. 4-Nitroaniline. [Link]

Sources

The Solubility Profile of 4-(Difluoromethoxy)-2-nitroaniline in Organic Solvents: A Framework for Experimental Determination and Application

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining and applying the solubility profile of 4-(Difluoromethoxy)-2-nitroaniline (CAS: 97963-76-3), a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] While the synthetic utility of this compound is well-established, a detailed, quantitative solubility profile in common organic solvents is not widely available in published literature. This document is designed for researchers, scientists, and drug development professionals, offering a roadmap to bridge this data gap. We will explore the underlying thermodynamic principles governing solubility, present detailed, self-validating experimental protocols for solubility determination, introduce thermodynamic models for data correlation, and discuss the practical application of this critical data in process chemistry and pharmaceutical development.

Introduction: The "Why" Behind the Solubility Profile

4-(Difluoromethoxy)-2-nitroaniline is a valuable molecular building block, notably serving as a precursor for pharmacologically active compounds like 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[3][4][5] The difluoromethoxy (-OCHF₂) group is a bioisostere of methoxy or hydroxyl groups, often incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[3]

In the journey from chemical synthesis to a viable product, solubility is not merely a physical property; it is a critical process parameter that dictates the efficiency, scalability, and robustness of manufacturing. Understanding the solubility profile is paramount for:

-

Process Optimization: Designing efficient crystallization and purification protocols, which are essential for achieving the high purity required for active pharmaceutical ingredients (APIs).[6]

-

Solvent Selection: Choosing appropriate and safe solvents for chemical reactions, work-up procedures, and final formulation.

-

Yield Maximization: Minimizing product loss during crystallization by understanding saturation points at different temperatures.

-

Troubleshooting: Preventing issues like oiling out or the formation of unstable polymorphs during manufacturing.

This guide provides the necessary theoretical and practical foundation for a researcher to systematically determine the solubility profile of 4-(Difluoromethoxy)-2-nitroaniline.

Theoretical Framework: Predicting Solubility Behavior

The dissolution of a crystalline solute into a solvent is a thermodynamic process governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

2.1. The Influence of Molecular Structure

The structure of 4-(Difluoromethoxy)-2-nitroaniline features several functional groups that dictate its interaction potential:

-

Amino Group (-NH₂): Acts as a hydrogen bond donor, capable of strong interactions with protic or polar aprotic solvents (e.g., alcohols, DMSO, DMF).

-

Nitro Group (-NO₂): A strong electron-withdrawing group with a significant dipole moment. It acts as a hydrogen bond acceptor.

-

Difluoromethoxy Group (-OCHF₂): This group is also strongly electron-withdrawing due to the highly electronegative fluorine atoms, contributing to the molecule's overall polarity.[5] It can act as a weak hydrogen bond acceptor.

-

Aromatic Ring: Provides a nonpolar surface capable of van der Waals interactions.

The combination of a hydrogen bond donor (-NH₂), multiple acceptors (-NO₂, -OCHF₂), and a significant dipole moment suggests that 4-(Difluoromethoxy)-2-nitroaniline will exhibit favorable solubility in polar solvents. Its solubility is expected to be moderate in solvents of intermediate polarity and poor in nonpolar solvents like alkanes.

2.2. Solvent Selection Rationale

Based on the "like dissolves like" principle, a range of solvents should be selected to probe different types of intermolecular interactions. A study on the similar compound 2-chloro-5-nitroaniline showed the highest solubility in polar aprotic solvents like N-methylpyrrolidone (NMP) and acetone, followed by esters and alcohols.[7] A similar trend can be anticipated for 4-(Difluoromethoxy)-2-nitroaniline.

Table 1: Recommended Solvents for Solubility Screening

| Solvent Class | Example Solvents | Primary Interaction Type with Solute | Expected Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding (donor and acceptor) | Moderate to High |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-dipole interactions, Hydrogen bonding (acceptor) | High |

| Nonpolar | Toluene, Heptane | van der Waals forces | Low |

Experimental Determination of Solubility

The gravimetric shake-flask method is a gold-standard technique for determining equilibrium solubility. It is reliable, relatively straightforward, and provides high-quality data if executed with care.

3.1. Core Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Step 1: Preparation

-

Add an excess amount of solid 4-(Difluoromethoxy)-2-nitroaniline to several sealed vials. A visible excess of solid must remain at the end of the experiment to ensure saturation.

-

Add a precise volume (e.g., 5.00 mL) of the selected organic solvent to each vial.

-

Prepare multiple vials for each solvent to be tested at different time points (e.g., 12, 24, 36, 48 hours) to confirm equilibrium attainment.

Step 2: Equilibration

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).

-

Agitate the vials at a constant speed to ensure thorough mixing.

Step 3: Sampling and Analysis

-

Once a vial has reached its designated time point, cease agitation and allow the solid to settle for at least 30 minutes inside the temperature-controlled bath.

-

Carefully withdraw a sample from the clear supernatant using a pre-heated (or pre-cooled to the bath temperature) syringe. Immediately filter the sample through a fine (e.g., 0.22 µm) filter into a pre-weighed vial. The filtration step is critical to remove all undissolved solids.

-

Record the exact mass of the collected filtrate.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.

-

Weigh the vial containing the dry residue. The mass of the solute can be determined by difference.

-

Validation Check: The solubility values determined at different time points (e.g., 24h vs. 48h) should agree within acceptable experimental error (e.g., <5%). If they do not, equilibrium has not been reached, and the experiment must be extended.

Step 4: Calculation

-

The mole fraction solubility (x) is calculated as: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ = mass of solute

-

M₁ = molar mass of solute (204.13 g/mol )[5]

-

m₂ = mass of solvent

-

M₂ = molar mass of solvent

-

3.2. Experimental Workflow Diagram

Caption: Logic Flow for Thermodynamic Data Modeling.

Practical Applications in Pharmaceutical Development

The generated and modeled solubility data are directly applicable to solving real-world challenges in process chemistry.

5.1. Designing a Purification by Crystallization

Scenario: A crude batch of 4-(Difluoromethoxy)-2-nitroaniline needs to be purified to >99.5% purity.

-

Solvent Selection: Using the solubility data (like the illustrative Table 2), select a solvent that shows a high solubility at an elevated temperature and a low solubility at a reduced temperature. For example, ethyl acetate shows a steep solubility curve, making it a good candidate. It should also be a poor solvent for the key impurities, if known.

-

Process Design:

-

Dissolve the crude material in a minimal amount of hot ethyl acetate (e.g., 60°C) to form a saturated solution.

-

Slowly cool the solution to a lower temperature (e.g., 0-5°C). The significant drop in solubility will cause the pure product to crystallize.

-

The amount of solvent and the final temperature can be calculated from the solubility curve to maximize yield while maintaining purity.

-

-

Yield Calculation: The theoretical recovery can be estimated as: Yield (%) = [(Solubility_hot - Solubility_cold) / Solubility_hot] * 100

This data-driven approach is vastly superior to empirical trial-and-error methods, saving time, resources, and ensuring process robustness.

Conclusion

References

-

LookChem. Cas 97963-76-3, 4-Difluoromethoxy-2-nitro-aniline. [Link]

-

ResearchGate. Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. [Link]

-

OSTI.gov. Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. [Link]

-

TIB (Technische Informationsbibliothek). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2‑Chloro-5-nitroaniline in 12 Pure Solvents. [Link]

-

ACS Publications. The Solubility of Aromatic Hydrocarbons in Water. [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

ResearchGate. Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. [Link]

- Google Patents. Preparation method of 4-(difluoromethoxy)aniline.

-

ChemRxiv. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. [Link]

Sources

- 1. Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline | lookchem [lookchem.com]

- 2. Buy 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 [smolecule.com]

- 3. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]

- 4. 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

4-(Difluoromethoxy)-2-nitroaniline safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-(Difluoromethoxy)-2-nitroaniline

Authored by: A Senior Application Scientist

Introduction: Navigating the Chemistry and Risks of a Key Pharmaceutical Intermediate

4-(Difluoromethoxy)-2-nitroaniline is a crucial building block in the landscape of modern medicinal chemistry and drug development.[1][2][3] Its utility primarily lies in the synthesis of pharmacologically active molecules, such as 2-mercapto-5-difluoromethoxy-1H-benzimidazole, an important medicinal intermediate.[1][3][4] The incorporation of the difluoromethoxy (-OCHF₂) group is a strategic maneuver in drug design, often employed to enhance critical properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity.[3]

However, the very features that make this compound a valuable synthetic precursor—the nitro and aniline functionalities, combined with the difluoromethoxy group—also necessitate a thorough understanding and rigorous implementation of safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle 4-(Difluoromethoxy)-2-nitroaniline safely and effectively. The protocols and recommendations herein are grounded in the principles of causality, ensuring that every procedural step is understood in the context of its underlying safety rationale.

Section 1: Physicochemical and Hazardous Properties

A foundational element of safe handling is a comprehensive understanding of the compound's intrinsic properties. While some experimental data for 4-(Difluoromethoxy)-2-nitroaniline is limited, predicted values from reliable sources provide a solid basis for risk assessment.

1.1: Physicochemical Data

The following table summarizes the key physicochemical properties of 4-(Difluoromethoxy)-2-nitroaniline. This data is essential for predicting its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂N₂O₃ | [1][2] |

| Molecular Weight | 204.13 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [1] |

| Boiling Point | 330.0 ± 37.0 °C (Predicted) | [1][2] |

| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | -0.74 ± 0.10 (Predicted) | [1][2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1][2] |

1.2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. However, for 4-(Difluoromethoxy)-2-nitroaniline, there appear to be inconsistencies across different suppliers, which underscores the need for a conservative approach to safety.

| Hazard Statement Code | Description | Signal Word | Source |

| H302 | Harmful if swallowed | Warning | |

| H315 | Causes skin irritation | Warning | |

| H319 | Causes serious eye irritation | Warning | |

| H335 | May cause respiratory irritation | Warning | |

| No Data Available | Not classified | Not applicable | [5] |

Expert Insight: The discrepancy in GHS classifications is not uncommon for specialized research chemicals. In such cases, the principle of precaution dictates that the most stringent classification should be adopted. Therefore, it is prudent to handle 4-(Difluoromethoxy)-2-nitroaniline as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. The general toxicology of nitroanilines, which can cause methemoglobinemia, should also be considered as a potential, albeit unstated, hazard.[6]

Section 2: Risk Assessment and Control

A systematic risk assessment is the cornerstone of laboratory safety. The following workflow, illustrated as a diagram, provides a self-validating system for evaluating and mitigating the risks associated with handling 4-(Difluoromethoxy)-2-nitroaniline.

Caption: A systematic workflow for chemical risk assessment.

Section 3: Safe Handling Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of 4-(Difluoromethoxy)-2-nitroaniline in a laboratory setting.

3.1: Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All manipulations of 4-(Difluoromethoxy)-2-nitroaniline, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[6] This is critical to prevent inhalation of the fine powder, which can cause respiratory irritation.

-

Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of any fugitive emissions.[7]

3.2: Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8][9] A face shield should be worn in addition to goggles when there is a risk of splashing.[8]

-

Skin Protection:

-

Gloves: Use nitrile gloves, and consider double-gloving for added protection.[6] Gloves must be inspected for any signs of degradation or perforation before use.[8] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[8]

-

Lab Coat: A flame-resistant lab coat that is fully buttoned is required.

-

-

Respiratory Protection: For situations where dust generation cannot be fully controlled within a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[10]

3.3: Experimental Protocol for Weighing and Transferring

-

Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, receiving flask).

-

Don PPE: Put on all required PPE as outlined in section 3.2.

-

Transfer to Fume Hood: Transport the sealed container of 4-(Difluoromethoxy)-2-nitroaniline to the fume hood.

-

Weighing:

-

To minimize static and dust dispersion, use an anti-static weigh boat.

-

Carefully open the container inside the fume hood. Avoid creating puffs of air that could aerosolize the powder.

-

Use a clean, designated spatula to transfer the desired amount of the solid to the weigh boat.

-

Close the primary container immediately after dispensing.

-

-

Transfer to Reaction Vessel:

-

Carefully add the weighed solid to the reaction vessel. A powder funnel can aid in a clean transfer.

-

Tap the weigh boat and funnel gently to dislodge any remaining powder.

-

-

Decontamination:

-

Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone) in a designated waste container.

-

Dispose of the weigh boat and any other disposable items as solid hazardous waste.

-

-

Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.[8]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

4.1: First-Aid Measures

-

Inhalation: Move the individual to fresh air immediately.[11] If breathing is difficult or stops, provide artificial respiration.[10] Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[11] Seek immediate medical attention.[12]

4.2: Accidental Release Measures

-

Small Spills (in a fume hood):

-

Ensure PPE is worn.

-

Wipe up the spill with a damp cloth or paper towel to avoid raising dust.

-

Place the contaminated material in a sealed, labeled hazardous waste container.

-

Decontaminate the area with an appropriate solvent.

-

-

Large Spills:

-

Evacuate the immediate area and alert others.[8]

-

Prevent entry of unauthorized personnel.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material.

-

Carefully sweep or scoop the material into a suitable container for disposal.[8][13] Avoid creating dust.[8]

-

Do not allow the material to enter drains or waterways.[8]

-

Section 5: Storage and Disposal

5.1: Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10][11]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][13]

5.2: Disposal

-

Dispose of waste 4-(Difluoromethoxy)-2-nitroaniline and any contaminated materials in accordance with all applicable federal, state, and local regulations.[11]

-

This material should be treated as hazardous waste. Do not dispose of it in the regular trash or down the drain.

References

-

LookChem. (2017). Cas 97963-76-3, 4-Difluoromethoxy-2-nitro-aniline. Retrieved from [Link]

-

Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

-

Chemical Label. (n.d.). 2-(difluoromethoxy)-4-nitroaniline. Retrieved from [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet - 4-Nitroaniline MSDS. Retrieved from [Link]

Sources

- 1. 4-Difluoromethoxy-2-nitro-aniline CAS#: 97963-76-3 [m.chemicalbook.com]

- 2. Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline | lookchem [lookchem.com]

- 3. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]

- 4. 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. amherst.edu [amherst.edu]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. westliberty.edu [westliberty.edu]

- 9. home.miracosta.edu [home.miracosta.edu]

- 10. geneseo.edu [geneseo.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 13. fishersci.se [fishersci.se]

A Technical Guide to the Synthesis of 4-(Difluoromethoxy)-2-nitroaniline: Precursors, Pathways, and Protocols

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(Difluoromethoxy)-2-nitroaniline (CAS No. 97963-76-3), a pivotal intermediate in modern medicinal and materials chemistry.[1][2][3] The incorporation of the difluoromethoxy (-OCHF₂) moiety into molecular scaffolds is a widely adopted strategy in drug discovery to modulate key pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding affinity.[1] This document details the primary synthesis precursors, outlines robust, multi-step experimental protocols, and offers insights into the chemical logic underpinning each transformation. It is intended as a valuable resource for researchers, chemists, and drug development professionals engaged in the synthesis of complex fluorinated molecules.

Introduction: The Strategic Importance of 4-(Difluoromethoxy)-2-nitroaniline

4-(Difluoromethoxy)-2-nitroaniline is a highly functionalized aromatic compound, serving as a versatile building block for a range of heterocyclic structures.[4] Its most prominent application lies in its role as a key precursor for the synthesis of proton-pump inhibitors, such as 2-mercapto-5-difluoromethoxy-1H-benzimidazole, an important medicinal intermediate.[1][3][5] The molecule's structure, featuring an aniline group, a nitro group, and a difluoromethoxy group, provides multiple reactive sites for subsequent chemical modifications.[4] The electron-withdrawing nature of the nitro group, combined with the unique electronic properties of the difluoromethoxy substituent, makes this compound a valuable synthon in the design of novel therapeutic agents and advanced materials.[4]

This guide focuses on the most prevalent and practical synthetic route, commencing from the readily available industrial chemical, 4-nitrophenol.

Primary Synthetic Pathway: From 4-Nitrophenol to the Target Compound

The most established and scalable synthesis of 4-(Difluoromethoxy)-2-nitroaniline is a three-stage process that begins with 4-nitrophenol. This pathway is logical and efficient, transforming a simple precursor through a series of controlled chemical reactions.

The overall transformation can be visualized as follows:

Figure 1: The three-stage synthetic pathway from 4-nitrophenol.

Stage 1: Difluoromethylation of 4-Nitrophenol

The initial and crucial step is the introduction of the difluoromethoxy group. This is achieved by converting the phenolic hydroxyl group of 4-nitrophenol into its corresponding difluoromethyl ether.

-

Precursor: 4-Nitrophenol

-

Intermediate: 1-(Difluoromethoxy)-4-nitrobenzene

-

Causality: 4-Nitrophenol is an ideal starting material due to its commercial availability and the acidity of its phenolic proton. Deprotonation with a base like sodium hydroxide (NaOH) readily generates the sodium phenoxide salt. This salt acts as a potent nucleophile, attacking the difluoromethylating agent. Monochlorodifluoromethane (ClCHF₂) is a common reagent for this transformation.[1][6]

Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene [1][6]

-

To a solution of 4-nitrophenol in a suitable solvent (e.g., dioxane), add sodium hydroxide to form the sodium salt of 4-nitrophenol.[1]

-

Under controlled alkaline conditions, introduce monochlorodifluoromethane gas into the reaction mixture within a pressure vessel.

-

Maintain the reaction at a specified temperature and pressure, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is carefully vented, quenched with water, and the product is extracted using an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-(difluoromethoxy)-4-nitrobenzene, which can be purified further if necessary.

Stage 2: Reduction of 1-(Difluoromethoxy)-4-nitrobenzene

With the difluoromethoxy group installed, the next step is the reduction of the aromatic nitro group to a primary amine, yielding the key intermediate 4-(difluoromethoxy)aniline.[7]

-

Precursor: 1-(Difluoromethoxy)-4-nitrobenzene

-

Intermediate: 4-(Difluoromethoxy)aniline

-

Causality: This reduction is a standard transformation in organic synthesis. Two highly effective methods are commonly employed: catalytic hydrogenation and chemical reduction.

-

Catalytic Hydrogenation: This is a clean and efficient method that utilizes a metal catalyst (e.g., Palladium on carbon (Pd/C) or Raney nickel) and hydrogen gas under pressure.[1][4] It typically produces high yields with minimal byproducts.

-

Chemical Reduction: An alternative that avoids high-pressure hydrogenation equipment involves using a reducing agent like hydrazine hydrate in the presence of a catalyst system, such as a mixture of ferric oxide (Fe₂O₃) and activated carbon.[1][4][6]

-

Experimental Protocol: Catalytic Hydrogenation Method [1][4]

-

Charge a suitable hydrogenation vessel with 1-(difluoromethoxy)-4-nitrobenzene, a solvent such as anhydrous methanol or ethanol, and a catalyst like 5-10 mol% Pd/C.[1][2]

-

Seal the vessel and purge it first with nitrogen and then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 2.0–3.0 MPa).[4]

-

Heat the reaction mixture to a moderate temperature (e.g., 30–45 °C) and stir vigorously.[1][4]

-

Monitor the reaction's progress by observing hydrogen uptake or by TLC analysis.

-

Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.[2]

-

Concentrate the filtrate under reduced pressure to obtain 4-(difluoromethoxy)aniline.

Stage 3: Regioselective Nitration

The final stage involves the introduction of a nitro group at the ortho-position to the newly formed amino group. Direct nitration of 4-(difluoromethoxy)aniline is challenging, as the powerful activating amino group can lead to oxidation and a mixture of ortho and para products. To ensure precise regioselectivity, a protection-nitration-deprotection sequence is employed.

-

Precursor: 4-(Difluoromethoxy)aniline

-

Final Product: 4-(Difluoromethoxy)-2-nitroaniline

Causality: The amino group is first protected as an acetamide. The N-acetyl group is still an ortho, para-director but is less activating than the free amine, which prevents oxidation. Furthermore, the steric bulk of the acetamido group favors the introduction of the nitro group at the less hindered ortho position, leading to the desired 2-nitro isomer.

Figure 2: Workflow for the regioselective nitration step.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline [1]

-

Protection: React 4-(difluoromethoxy)aniline with acetic anhydride to form N-(4-(difluoromethoxy)phenyl)acetamide. Purify the resulting solid.

-

Nitration: Dissolve the N-(4-(difluoromethoxy)phenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C using an ice bath.[1]

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, maintaining the low temperature throughout the addition.[1]

-

After the addition is complete, allow the reaction to stir for a specified time while monitoring its progress by TLC.[1]

-

Upon completion, pour the reaction mixture over crushed ice, causing the nitrated product to precipitate.

-

Filter the solid, wash with cold water until neutral, and dry.

-

Deprotection: Hydrolyze the resulting N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide under acidic or basic conditions to remove the acetyl group, yielding the final product, 4-(difluoromethoxy)-2-nitroaniline.

Alternative Industrial Synthesis Route

For industrial-scale production, an alternative route starting from trichloromethoxybenzene has been developed.[4][8] This pathway involves:

-

Selective Fluorination: Trichloromethoxybenzene is reacted with hydrogen fluoride (HF) to produce chlorodifluoromethoxybenzene.[8]

-

Mixed Acid Nitration: The fluorinated intermediate undergoes nitration with a mixture of fuming nitric acid and sulfuric acid to yield 4-(chlorodifluoromethoxy)nitrobenzene.[4][8]

-

Catalytic Hydrogenation: The nitro group is then reduced via catalytic hydrogenation to afford 4-(chlorodifluoromethoxy)aniline.[4][8] While this route is effective, it involves the use of highly corrosive and hazardous materials like hydrogen fluoride.

Summary of Precursors and Reaction Conditions

The following tables summarize the key components and conditions for the primary synthetic pathway.

Table 1: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Role |

|---|---|---|

| 4-Nitrophenol | C₆H₅NO₃ | Starting Material |

| 1-(Difluoromethoxy)-4-nitrobenzene | C₇H₅F₂NO₃ | Intermediate 1 |

| 4-(Difluoromethoxy)aniline | C₇H₇F₂NO | Intermediate 2[9] |

| N-(4-(Difluoromethoxy)phenyl)acetamide | C₉H₉F₂NO₂ | Protected Intermediate |

| 4-(Difluoromethoxy)-2-nitroaniline | C₇H₆F₂N₂O₃ | Final Product[1] |

Table 2: Summary of Reaction Conditions for Primary Pathway

| Step | Key Reagents | Solvent | Catalyst | Temperature |

|---|---|---|---|---|

| Difluoromethylation | NaOH, ClCHF₂ | Dioxane | - | Controlled |

| Reduction | H₂ gas | Methanol | Pd/C or Raney Ni | 30-45 °C[1][4] |

| Protection | Acetic Anhydride | - | - | Varies |

| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | - | 0-5 °C[1] |

| Deprotection | Acid or Base | Water/Alcohol | - | Elevated |

Conclusion

The synthesis of 4-(Difluoromethoxy)-2-nitroaniline is a well-established process that relies on a logical sequence of robust chemical transformations. By starting with the inexpensive precursor 4-nitrophenol, the target molecule can be obtained in good yield through difluoromethylation, nitro reduction, and a carefully controlled, regioselective nitration. Understanding the causality behind each experimental choice—from the selection of precursors to the necessity of protecting groups—is essential for the successful and safe execution of this synthesis in a laboratory or industrial setting. This guide provides the foundational knowledge and procedural details for researchers to confidently utilize this critical intermediate in their scientific endeavors.

References

- 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3. Benchchem.

- Buy 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3. Smolecule.

- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.

- A Comparative Analysis of 4-(Difluoromethoxy)-2-nitroaniline and 4-chloro-2. Benchchem.

- 4-(Difluoromethoxy)aniline 22236-10-8 wiki. Guidechem.

- Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline. LookChem.

- 4-Difluoromethoxy-2-nitro-aniline 97963-76-3 wiki. Guidechem.

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

- 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3. ChemicalBook.

- 4-(Difluoromethoxy)aniline. Chem-Impex.

Sources

- 1. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline | lookchem [lookchem.com]

- 4. Buy 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 [smolecule.com]

- 5. 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3 [chemicalbook.com]

- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

The Difluoromethoxy Group in Anilines: A Technical Guide to Synthesis, Reactivity, and Application

Introduction: The Rise of the -OCF₂H Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a pivotal strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of exceptional interest. It serves as a unique bioisostere for common functionalities like hydroxyl, thiol, and methoxy groups, offering a nuanced blend of properties that can significantly enhance a molecule's therapeutic potential.[1][2]

This technical guide provides an in-depth exploration of the chemical reactivity of the difluoromethoxy group when appended to an aniline scaffold. We will delve into the electronic perturbations induced by the -OCF₂H group, its influence on the reactivity of the aromatic ring and the aniline nitrogen, and its stability under various reaction conditions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of difluoromethoxyanilines in their synthetic endeavors.

Section 1: Physicochemical and Electronic Properties of the Difluoromethoxy Group

The difluoromethoxy group imparts a unique set of properties to the aniline ring, positioning it as a valuable tool for fine-tuning molecular characteristics.

Lipophilicity and Hydrogen Bonding

The -OCF₂H group is considered a lipophilic hydrogen bond donor.[3] Its hydrogen bond acidity is comparable to that of thiophenols and anilines, a consequence of the highly polarized C-H bond.[1][3] This dual character allows it to engage in favorable interactions with biological targets while potentially improving cell membrane permeability. The lipophilicity of difluoromethoxy-substituted compounds is generally higher than their methoxy counterparts, though this can be influenced by other substituents on the aromatic ring.[4]

Electronic Effects and Hammett Constants

The two fluorine atoms in the difluoromethoxy group exert a strong inductive electron-withdrawing effect (-I). This is somewhat counteracted by a weak resonance donating effect (+R) from the oxygen lone pairs. The net result is that the -OCF₂H group is a moderate electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution compared to an unsubstituted aniline or anisole.

Table 1: Comparison of Hammett Constants for Related Substituents

| Substituent | σ_meta_ | σ_para_ |

| -OCH₃ | 0.12 | -0.27 |

| -CF₃ | 0.43 | 0.54 |

| -OCF₃ | 0.40 | 0.35 |

| -OCF₂H (estimated) | ~0.3 | ~0.15 |

Note: The values for -OCF₂H are estimated based on its known electron-withdrawing nature and comparison with related groups.

This electron-withdrawing character has two significant consequences for the reactivity of difluoromethoxyanilines:

-

Reduced Basicity of the Aniline Nitrogen: The inductive pull of the -OCF₂H group decreases the electron density on the nitrogen atom, making it a weaker base (higher pKa of the conjugate acid) compared to aniline.

-

Deactivation of the Aromatic Ring: The overall electron-withdrawing nature of the -OCF₂H group makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles in electrophilic aromatic substitution reactions.

Section 2: Synthesis of Difluoromethoxyanilines

The most common and practical approach to the synthesis of difluoromethoxyanilines involves a two-step sequence starting from a substituted nitrophenol.

O-Difluoromethylation of Nitrophenols

The key step is the introduction of the difluoromethyl group onto the phenolic oxygen. This is typically achieved by reacting the corresponding nitrophenol with a difluorocarbene precursor under basic conditions. A common method involves the use of sodium chlorodifluoroacetate or, more recently, reagents like difluoromethyltriflate.[7]

Reduction of the Nitro Group

The resulting nitro-substituted difluoromethoxybenzene is then reduced to the corresponding aniline. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) and metal-acid reductions (e.g., Sn/HCl) being common choices. A high-yield process using ferric oxide and activated carbon as catalysts with hydrazine and water as reducing agents has also been reported.[1]

Workflow for the Synthesis of 4-(Difluoromethoxy)aniline

Caption: General synthetic route to 4-(difluoromethoxy)aniline.

Detailed Protocol: Synthesis of 4-(Difluoromethoxy)aniline[1]

Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene

-

To a solution of 4-nitrophenol in a suitable solvent (e.g., dioxane), add one equivalent of sodium hydroxide to form sodium 4-nitrophenoxide.

-

Under alkaline conditions, introduce monochlorodifluoromethane (ClCF₂H) gas into the reaction mixture. The reaction is typically carried out at elevated temperatures.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified to yield 4-(difluoromethoxy)nitrobenzene.

Step 2: Synthesis of 4-(Difluoromethoxy)aniline

-

In a suitable reactor, charge 4-(difluoromethoxy)nitrobenzene, ferric oxide, activated carbon, and a mixture of water and hydrazine hydrate.

-

Heat the mixture under reflux until the reduction is complete (monitored by TLC or GC).

-

After cooling, the catalysts are filtered off, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or recrystallization to afford 4-(difluoromethoxy)aniline with a purity of >98.5%.[1]

Section 3: Reactivity of the Aromatic Ring

The interplay between the activating, ortho,para-directing amino group and the deactivating, meta-directing (by induction) difluoromethoxy group governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions. In general, the powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. However, the overall reactivity of the ring is attenuated by the -OCF₂H group.

Nitration

Direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid is often problematic due to the oxidation of the aniline and the formation of the anilinium ion, which is a strong meta-director. To circumvent this, the amino group is typically protected as an acetamide before nitration. The acetamido group is still an ortho,para-director but is less activating and protects the ring from oxidation.[8]

Workflow for the Nitration of a Difluoromethoxyaniline

Caption: Protective group strategy for the nitration of difluoromethoxyanilines.

Regioselectivity: For 4-(difluoromethoxy)aniline, the positions ortho to the amino group (and meta to the -OCF₂H group) are the most activated. Therefore, nitration is expected to yield primarily 2-nitro-4-(difluoromethoxy)aniline.

Halogenation

Anilines are highly activated towards halogenation, often leading to poly-substitution. For selective mono-halogenation, milder conditions are required. For instance, bromination of 3-(trifluoromethyl)aniline can be achieved regioselectively in the para-position to the amino group using N-Bromosuccinimide (NBS) in DMF.[9] A similar strategy can be applied to difluoromethoxyanilines.

Detailed Protocol: Regioselective Bromination of 3-(Difluoromethoxy)aniline (Representative)

-

Dissolve 3-(difluoromethoxy)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-3-(difluoromethoxy)aniline.

Friedel-Crafts Acylation

Friedel-Crafts acylation of anilines is generally challenging.[10] The lone pair on the aniline nitrogen coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a strongly deactivated complex that is resistant to electrophilic attack.[11] To achieve acylation on the ring, the amino group must be protected, typically as an amide. Even then, the acylated aniline ring is deactivated, which prevents polyacylation.[6] For difluoromethoxyanilines, which are already somewhat deactivated, Friedel-Crafts acylation on the ring is expected to be difficult and require forcing conditions or more modern catalytic systems.[3]

Section 4: Reactivity of the Aniline Nitrogen

The electron-withdrawing nature of the -OCF₂H group reduces the nucleophilicity of the aniline nitrogen. However, it is still sufficiently reactive to undergo common transformations of aromatic amines.

N-Acylation

N-acylation of difluoromethoxyanilines proceeds readily with acylating agents like acyl chlorides or anhydrides, usually in the presence of a base to neutralize the acid byproduct.[12]

Detailed Protocol: N-Acetylation of 4-(Difluoromethoxy)aniline

-

Dissolve 4-(difluoromethoxy)aniline (1.0 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add a base, such as triethylamine or pyridine (1.2 equivalents).

-

Cool the mixture to 0 °C and add acetyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N-(4-(difluoromethoxy)phenyl)acetamide.

Diazotization and Sandmeyer Reactions

Difluoromethoxyanilines can be converted to their corresponding diazonium salts, which are versatile intermediates for introducing a wide range of functional groups via the Sandmeyer reaction.[13][14] The diazotization is carried out by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[15]

Workflow for the Sandmeyer Reaction of a Difluoromethoxyaniline

Caption: Conversion of a difluoromethoxyaniline to a chloro-derivative.

Detailed Protocol: Sandmeyer Chlorination of 4-(Difluoromethoxy)aniline (Representative)

-

Diazotization: In a beaker, suspend 4-(difluoromethoxy)aniline (1.0 equivalent) in water. Slowly add concentrated hydrochloric acid (approx. 3 equivalents). Cool the mixture to 0 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Cool this solution to 0 °C. Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Nitrogen gas will evolve. After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture and extract the product with an organic solvent like dichloromethane or diethyl ether. Wash the organic extracts with water and brine, dry over a drying agent, and remove the solvent. The crude product can be purified by distillation.

Section 5: Stability and Reactivity of the -OCF₂H Group

The difluoromethoxy group is generally stable under a wide range of reaction conditions, including the acidic environments of nitration and the basic conditions of many coupling reactions. The C-F bonds are strong, making the group resistant to metabolic O-dealkylation, a key advantage in drug design.[2]

While generally stable, the C-H bond of the difluoromethyl group can be deprotonated under strongly basic conditions to form a nucleophilic carbanion, which can then react with electrophiles. This emerging area of reactivity opens new avenues for the late-stage functionalization of molecules containing the Ar-OCF₂H moiety.[16]

Section 6: Spectroscopic Characterization

The difluoromethoxy group gives rise to characteristic signals in both ¹H and ¹⁹F NMR spectroscopy.

-

¹H NMR: The single proton of the -OCF₂H group typically appears as a triplet due to coupling with the two adjacent fluorine atoms (²J_HF_). The chemical shift is generally in the range of δ 6.5-7.5 ppm.

-

¹⁹F NMR: The two fluorine atoms of the -OCF₂H group typically appear as a doublet due to coupling with the adjacent proton (²J_HF_). The chemical shift range for Ar-OCF₂H is broad but often falls between -75 and -95 ppm relative to CFCl₃. The H-F coupling constant (²J_HF_) is large, typically in the range of 70-80 Hz.

Table 2: Typical NMR Data for the -OCF₂H Group in Anilines

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | 6.5 - 7.5 | Triplet (t) | ²J_HF_ ≈ 70-80 Hz |

| ¹⁹F | -75 to -95 | Doublet (d) | ²J_HF_ ≈ 70-80 Hz |

Section 7: Application in Drug Synthesis - The Case of Roflumilast

The principles of reactivity discussed above are exemplified in the synthesis of Roflumilast, a selective PDE4 inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD). A key intermediate in several synthetic routes to Roflumilast is 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. This intermediate is prepared from precursors that leverage the chemistry of the difluoromethoxy group.

One synthetic approach starts with 3,4-dihydroxybenzaldehyde. Selective difluoromethylation of the hydroxyl group at the 4-position, followed by etherification of the 3-hydroxyl group and subsequent oxidation of the aldehyde, leads to the key benzoic acid intermediate.[17][18] The final step involves an N-acylation reaction, forming an amide bond with 3,5-dichloro-4-aminopyridine.[19] This synthesis highlights the importance of regioselective functionalization and the stability of the -OCF₂H group throughout a multi-step sequence.

Conclusion

The difluoromethoxy group offers a compelling combination of electronic and steric properties that make it a valuable substituent in the design of aniline-based compounds, particularly in the pharmaceutical industry. Its moderate electron-withdrawing nature deactivates the aniline ring but still allows for functionalization via electrophilic aromatic substitution, with the regioselectivity largely governed by the powerful directing effect of the amino group. The aniline nitrogen retains sufficient nucleophilicity for key transformations such as N-acylation and diazotization. The stability of the -OCF₂H group under a variety of reaction conditions, coupled with its unique ability to act as a lipophilic hydrogen bond donor, ensures that difluoromethoxyanilines will remain a cornerstone for the development of novel, high-value molecules.

References